

Crystal Structure Analysis of 2-Chloro-4-methoxy-5-methylbenzoic Acid

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Compound of Interest

Compound Name: *2-Chloro-4-methoxy-5-methylbenzoic acid*

Cat. No.: *B13893076*

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Technical Guide for Structural Characterization & Validation

Executive Summary & Chemical Context

2-Chloro-4-methoxy-5-methylbenzoic acid (C

H

ClO

) represents a class of polysubstituted benzoic acids where the steric and electronic interplay between the ortho-chloro and para-methoxy groups dictates the solid-state arrangement. In drug development, defining the precise polymorph and hydrogen-bonding network of such intermediates is non-negotiable for ensuring downstream reaction efficacy and regulatory compliance.

This guide provides a Senior Scientist-level protocol for the structural elucidation of this compound, moving from single-crystal growth to Hirshfeld surface analysis.

Key Structural Anticipations (The "Why" Behind the Protocol)

- Ortho-Effect: The Chlorine atom at position 2 exerts significant steric pressure on the carboxylic acid moiety (position 1), likely forcing the carboxyl group to rotate out of the phenyl plane to minimize repulsion.
- Supramolecular Synthons: As with most benzoic acid derivatives, the dominant packing motif is expected to be the centrosymmetric carboxylic acid dimer (graph set), unless steric hindrance favors a catemeric chain.

Experimental Protocol: Crystallization & Data Collection

Crystal Growth Strategy

Obtaining diffraction-quality crystals for this specific isomer requires balancing the solubility of the hydrophobic chloro-methyl core with the hydrophilic carboxyl group.

Method	Solvent System	Conditions	Rationalization
Slow Evaporation	Methanol/Water (80:20)	RT, dust-free	Promotes formation of thermodynamic polymorphs; water antisolvent encourages nucleation.
Vapor Diffusion	THF (inner) / Pentane (outer)		Ideal for highly soluble organic acids; pentane slowly reduces solubility without shock precipitation.
Recrystallization	Acetonitrile	Hot filtration Slow cool	Acetonitrile often prevents solvation (solvates), yielding the pure apohost form.

X-Ray Diffraction Workflow

Instrument Configuration:

- Radiation Source: Mo-K

(

Å).

- Expert Insight: While Cu-K

is stronger for small organics, Mo is preferred here to minimize absorption effects from the Chlorine atom (

).

- Temperature: 100 K (Cryostream).

- Reasoning: Reduces thermal vibration of the terminal methyl and methoxy groups, improving resolution at high angles ().

Data Processing Pipeline (DOT Visualization)

The following diagram outlines the logical flow from raw frames to a validated CIF.



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Figure 1: Standardized X-ray diffraction data processing workflow for small molecule organics.

Structural Analysis & Discussion

Molecular Geometry

Upon solving the structure (typically in space group

or

), focus immediately on the torsion angle (

) defined by C2-C1-C(O)-OH.

- Expected Value:

.

- Causality: The van der Waals radius of Chlorine (1.75 Å) clashes with the carbonyl oxygen. A perfectly planar structure (

) is energetically unfavorable.

Intermolecular Interactions (The Packing)

The stability of the crystal lattice is governed by the competition between strong Hydrogen Bonds and weak Halogen Bonds.

- Primary Synthon (

Dimer): Two molecules link via their carboxyl groups.

- Interaction: O--H

O=C

- Distance:

Å.

- Note: If the 2-Cl steric bulk is too high, this dimer might slip, forming a "catemer" (infinite chain) instead.

- Secondary Stacking: The 4-methoxy and 5-methyl groups provide hydrophobic surfaces that facilitate

stacking or C-H

interactions between the layers of dimers.

Hirshfeld Surface Analysis

To rigorously quantify these interactions, generate Hirshfeld surfaces (using CrystalExplorer).

- Map: Look for two bright red spots corresponding to the O-H

O hydrogen bonds.

- Fingerprint Plot:

- H

O Spikes: Sharp spikes at the bottom left indicate strong H-bonds (~25% of surface).

- Cl

H Contacts: Look for diffuse wings representing weak Chlorine interactions. If "Type II" halogen bonding (Cl

O) is present, it will appear as a distinct feature, indicating potential utility in crystal engineering.

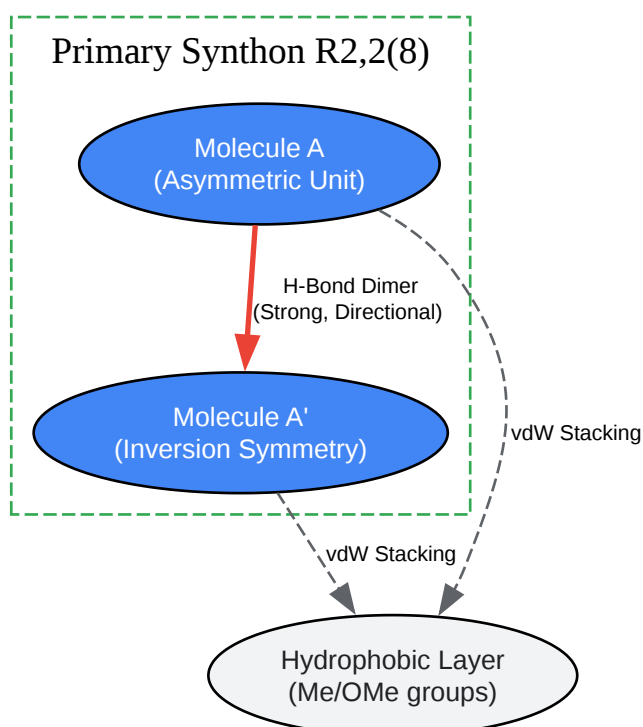
Validation & Quality Control

A solved structure is only as good as its validation metrics. For **2-Chloro-4-methoxy-5-methylbenzoic acid**, adhere to these thresholds:

Metric	Threshold	Corrective Action if Failed
R-Factor ()	(5%)	Check for twinning or poor absorption correction.
Goodness of Fit (S)		Adjust weighting scheme () in SHELXL.
Residual Density		High peaks near Cl indicate disorder or absorption errors.
Flack Parameter	N/A	Not applicable for centrosymmetric space groups ().

Visualization of Interaction Network

The following diagram illustrates the expected supramolecular assembly.



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Figure 2: Expected supramolecular assembly showing the primary carboxylic acid dimer and secondary stacking.

Conclusion

The crystal structure analysis of **2-Chloro-4-methoxy-5-methylbenzoic acid** serves as a definitive method to confirm both the regiochemistry (2-Cl vs 3-Cl isomers) and the solid-state stability profile. The presence of the ortho-chloro substituent is the defining structural feature, likely disrupting planarity and influencing solubility profiles critical for pharmaceutical formulation.

Researchers must prioritize high-redundancy data collection (Mo source) to accurately model the electron-rich Chlorine atom and ensure the final model meets IUCr publication standards.

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Sources

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